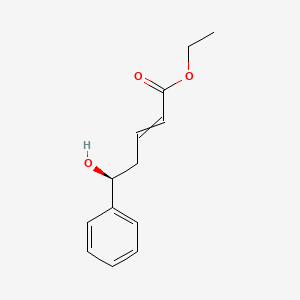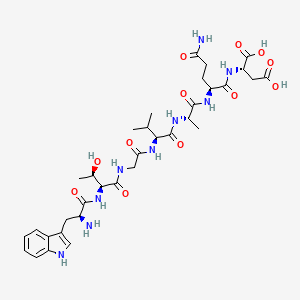![molecular formula C17H19N3S B12603689 N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-33-6](/img/structure/B12603689.png)
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a chemical compound belonging to the class of organic compounds known as thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a butan-2-yl group and a phenyl group attached to the nitrogen atom further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of 3 (8.4 g, 0.05 mol) with 100 mL of phosphorus oxychloride is refluxed for 10 hours to form a clear solution . This is followed by further reactions to introduce the butan-2-yl and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which may contribute to its biological effects. For example, it may inhibit NF-κB inducing kinase (NIK), leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Shares a similar pyrimidine core but lacks the thieno ring and butan-2-yl group.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a triazole ring instead of a thieno ring.
Uniqueness
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, including the thieno ring and the butan-2-yl group
Properties
CAS No. |
917907-33-6 |
|---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3S/c1-4-11(2)13-7-5-6-8-14(13)20-16-15-12(3)9-21-17(15)19-10-18-16/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
YUSVOHYCEXVQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
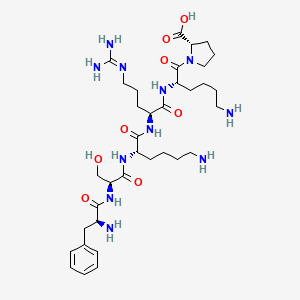
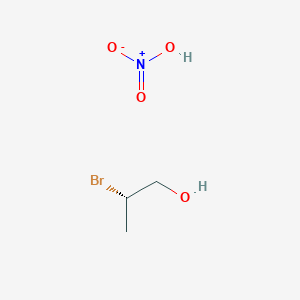
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

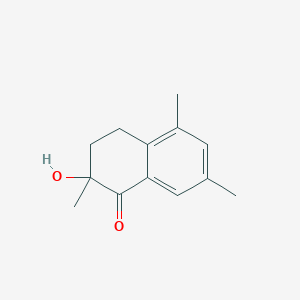
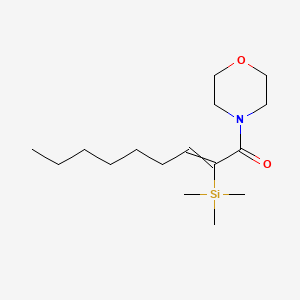
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
